Enobosarm
Overview
Description
Enobosarm, also known as GTx-024, is a non-steroidal agent with anabolic activity. It is a selective androgen receptor modulator (SARM) designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength . It has been used in trials studying the treatment of Stress Urinary Incontinence and Triple Negative Breast Cancer .
Synthesis Analysis
The synthesis of Enobosarm involves the rational addition of bis-trifluoromethyl groups into ring B of enobosarm, which profoundly modifies their activity, pharmacokinetic, and tissue distribution profiles .
Molecular Structure Analysis
Enobosarm belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Chemical Reactions Analysis
The chemical structural modifications of Enobosarm resulted in an improved AR binding affinity by increasing the molecular occupational volume near helix 12 of AR .
Physical And Chemical Properties Analysis
Enobosarm is a small molecule with the chemical formula C19H14F3N3O3 . It has favorable oral bioavailability .
Scientific Research Applications
1. Cancer-Induced Muscle Wasting and Physical Function
Enobosarm has been studied for its effects on muscle wasting and physical function in cancer patients. A phase 2 trial demonstrated that enobosarm led to significant increases in total lean body mass in patients with cancer, suggesting its potential in addressing cancer cachexia and improving physical function. This research highlights the possible role of enobosarm as a safer alternative to traditional androgens and progestational agents in treating muscle wasting in cancer patients (Dobs et al., 2013).
2. Potential Misuse in Livestock and Sports
Enobosarm's impact on growth-associated pathways also presents a potential for misuse in sports and livestock as an alternative anabolic substance. Studies have developed analytical strategies for the specific and sensitive detection of enobosarm in biological matrices, such as bovine urine, to prevent such practices (Beucher et al., 2017).
3. Treatment of Cachexia
Enobosarm (GTx-024, S-22) has shown promise as a potential treatment for cachexia, a syndrome associated with muscle loss and wasting in various diseases including cancer, heart failure, and chronic obstructive pulmonary disease. Clinical trials have indicated that enobosarm improves lean body mass and physical function, highlighting its potential role in cachexia treatment (Srinath & Dobs, 2014).
4. Breast Cancer Treatment
Enobosarm has been evaluated in the treatment of androgen receptor-positive, estrogen receptor-positive, HER2-negative metastatic breast cancer. A Phase 3 study compared enobosarm and abemaciclib combination therapy to estrogen-blocking agents, indicating its potential in breast cancer treatment (Lim et al., 2022).
5. Bone Healing in Aged Male Osteoporosis
A study on the effect of enobosarm on bone healing in a rat model for aged male osteoporosis showed that enobosarm treatments affected bone healing in various ways, indicating a potential application in osteoporosis treatment (Komrakova et al., 2020).
6. Prostate Cancer Therapy
Research on chemically modified enobosarm analogues has shown potent antiandrogenic activity in vitro and selective tissue inhibitory profile in vivo. These findings suggest the potential of enobosarm analogues as candidates for prostate cancer therapy with fewer side effects (Dart et al., 2018).
properties
IUPAC Name |
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233006 | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enobosarm | |
CAS RN |
841205-47-8 | |
Record name | MK 2866 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enobosarm [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enobosarm | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enobosarm | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOBOSARM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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